An In-Depth Technical Guide to the Structure of 4-Fluoro-4'-nitrobenzophenone
An In-Depth Technical Guide to the Structure of 4-Fluoro-4'-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structure, properties, synthesis, and applications of 4-Fluoro-4'-nitrobenzophenone, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to support your research and development endeavors.
Molecular Structure and Physicochemical Properties
4-Fluoro-4'-nitrobenzophenone, with the CAS Number 2195-47-3, is a diaryl ketone featuring a fluorinated phenyl group and a nitrated phenyl group linked by a carbonyl bridge.[1] This unique arrangement of functional groups imparts specific electronic and steric characteristics that are pivotal to its reactivity and utility.
Core Chemical Structure
The molecule's systematic IUPAC name is (4-fluorophenyl)(4-nitrophenyl)methanone. Its chemical formula is C₁₃H₈FNO₃, and it has a molecular weight of approximately 245.21 g/mol .[1]
The core structure consists of three key components:
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A 4-fluorophenyl ring: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This substitution influences the electron density of the aromatic ring and the reactivity of the adjacent carbonyl group.
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A 4-nitrophenyl ring: The nitro group is a powerful electron-withdrawing group, both inductively (-I) and mesomerically (-M). This deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.
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A carbonyl bridge: The ketone functional group acts as a rigid linker between the two aromatic rings and is a key site for chemical transformations.
Below is a 2D representation of the 4-Fluoro-4'-nitrobenzophenone structure.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-4'-nitrobenzophenone is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2195-47-3 | |
| Molecular Formula | C₁₃H₈FNO₃ | [1] |
| Molecular Weight | 245.21 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 83-86 °C | [3] |
| Boiling Point | 87-89 °C | |
| Purity | Typically ≥98% | [2] |
Spectroscopic Characterization
The structural elucidation of 4-Fluoro-4'-nitrobenzophenone is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm). Due to the dissymmetry of the molecule, the protons on each aromatic ring will exhibit distinct chemical shifts and coupling patterns. The protons on the fluorinated ring will show coupling to the fluorine atom. The protons on the nitrated ring will be shifted downfield due to the strong electron-withdrawing effect of the nitro group. For instance, in related nitroaromatic compounds, protons ortho to the nitro group can appear as low as 8.2-8.3 ppm.[4]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbonyl carbon will have a characteristic downfield chemical shift (typically in the range of 190-200 ppm). The carbon atoms attached to the fluorine and nitro groups will also show characteristic shifts, and the carbon of the C-F bond will exhibit a large one-bond coupling constant (¹JCF). In related fluoronitrobenzene compounds, the carbon directly attached to the fluorine atom can show a chemical shift around 165 ppm with a large C-F coupling constant.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-4'-nitrobenzophenone will show characteristic absorption bands for its functional groups:
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C=O stretch: A strong absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of a diaryl ketone.
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NO₂ stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.
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C-F stretch: A strong absorption band in the region of 1200-1250 cm⁻¹ is indicative of the C-F bond.
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Aromatic C-H and C=C stretches: Multiple bands will be present in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of approximately 245. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. Common fragments would include the 4-fluorobenzoyl cation (m/z 123) and the 4-nitrobenzoyl cation (m/z 150). Further fragmentation of these ions would also be observed. Predicted mass spectrometry data for various adducts is available in public databases.[6]
Synthesis of 4-Fluoro-4'-nitrobenzophenone
The synthesis of unsymmetrical diaryl ketones like 4-Fluoro-4'-nitrobenzophenone can be achieved through several synthetic routes. One of the most common and versatile methods is the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide. For the synthesis of 4-Fluoro-4'-nitrobenzophenone, this can be achieved by coupling a 4-fluorophenylboronic acid with a 4-nitrobenzoyl halide (e.g., chloride or bromide), or vice versa.
A general experimental protocol is as follows:
Reaction Scheme:
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Fluoronitrobenzene(350-46-9) 13C NMR [m.chemicalbook.com]
- 6. PubChemLite - 4-fluoro-4'-nitrobenzophenone (C13H8FNO3) [pubchemlite.lcsb.uni.lu]
